Fellavin; Flacoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fellavin; Flacoside involves the prenylation of dihydrokaempferol followed by glucosylation. The reaction conditions typically include the use of a suitable prenyl donor and a catalyst to facilitate the prenylation reaction. The glucosylation step involves the use of a glucosyl donor and an enzyme or chemical catalyst to attach the glucose moiety to the prenylated dihydrokaempferol .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are advantageous due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Fellavin; Flacoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups .
Scientific Research Applications
Fellavin; Flacoside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds.
Biology: Studied for its role in cellular processes and its effects on cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties
Mechanism of Action
The mechanism of action of Fellavin; Flacoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting oxidative stress: The compound acts as an antioxidant, reducing oxidative damage in cells.
Modulating signaling pathways: It affects pathways involved in inflammation, apoptosis, and cell proliferation.
Targeting specific enzymes: This compound inhibits enzymes such as P-glycoprotein, which plays a role in drug resistance and metabolism
Comparison with Similar Compounds
Fellavin; Flacoside is similar to other flavonoids such as:
Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Naringenin: A flavonoid with anti-inflammatory and anti-cancer properties
Uniqueness
This compound is unique due to its specific prenylated structure, which enhances its biological activity and bioavailability compared to other flavonoids .
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O11/c1-11(2)3-8-14-16(35-26-23(34)21(32)19(30)17(10-27)36-26)9-15(29)18-20(31)22(33)24(37-25(14)18)12-4-6-13(28)7-5-12/h3-7,9,17,19,21-24,26-30,32-34H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDZTDZJQRPNCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C2=C1OC(C(C2=O)O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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